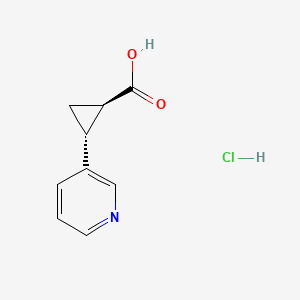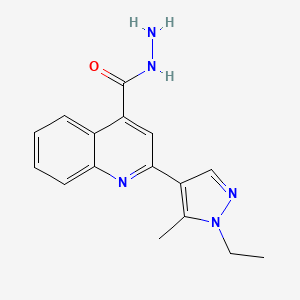
(2-Methoxy-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-methylphenyl)methanol, also known as p-anisylmethanol, is an organic compound that has been extensively studied for its biological and chemical properties. It is a colorless liquid with a sweet, floral odor that is commonly used in the production of various fragrances, flavors, and pharmaceuticals.
Scientific Research Applications
Probing Surface Sites of Metal Oxides
(Wu et al., 2012) explored methanol as a molecule to study surface sites of ceria nanocrystals. The research revealed different methoxy species formed on the surface, indicating its utility in understanding surface chemistry of metal oxides.
Investigating Hydrocarbon Formation
(Jiang et al., 2006) studied the impact of organic impurities in methanol on hydrocarbon formation. The research provides insights into the chemical processes involved in zeolite catalysts, which are crucial in the petrochemical industry.
Chemosensor for Metal Ions
(Tharmaraj et al., 2012) developed a chemosensor for Ag(+) ion detection. This application is significant in environmental monitoring and analytical chemistry.
Methanol Oxidation in Catalysis
(Kähler et al., 2013) used methanol oxidation to investigate active sites in Au/ZnO and Au/TiO2 catalysts. This study is critical for the development of more efficient catalysts in chemical reactions.
Asymmetric Synthesis
(Jung et al., 2000) synthesized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for asymmetric synthesis of α-hydroxy esters. This research contributes to the field of stereoselective synthesis, which is vital in pharmaceuticals.
Novel Series of Cis-fused Hexahydro-1H-furo[3,4-c]pyran Derivatives
(Reddy et al., 2012) reported a novel series of compounds synthesized using (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, showcasing its application in organic synthesis.
Methanol Utilization in Organic Synthesis
(Natte et al., 2017) reviewed the use of methanol as a feedstock in organic synthesis. This study highlights the role of methanol in sustainable chemical synthesis.
Methanol Adsorption and Reaction Pathways
(Barthos et al., 2007) investigated methanol adsorption and reaction pathways on Mo2C-containing catalysts, contributing to the understanding of catalytic processes.
Thermodynamic Study of HPLC Separation
(Dungelová et al., 2004) conducted a thermodynamic study on the separation of enantiomers using methanol, highlighting its application in analytical chemistry.
Methanol in Gasoline Additives
(Luyben, 2010) explored the use of methanol-derived chemicals as gasoline additives, showing its potential in the energy sector.
Radiotracers for Alzheimer's Diagnosis
(Altomare et al., 2014) investigated a compound crystallized as a methanol disolvate for use in PET radiotracers for Alzheimer’s disease diagnosis.
Mechanism of Action
Target of Action
This compound is a unique chemical provided for early discovery researchers . The exact biological targets and their roles are yet to be elucidated.
Result of Action
As this compound is provided for early discovery researchers , its effects at the molecular and cellular level are yet to be fully explored.
properties
IUPAC Name |
(2-methoxy-4-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHJPOQTVITJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylphenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2779588.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)



![N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2779599.png)
![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)